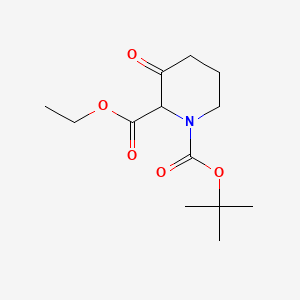
1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 1245782-62-0 . It has a molecular weight of 271.31 and its IUPAC name is 1-tert-butyl 2-ethyl 3-oxo-1,2-piperidinedicarboxylate . The compound is typically stored in a sealed, dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO5/c1-5-18-11(16)10-9(15)7-6-8-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Non-Proteinogenic Amino Acids
This compound serves as a key intermediate in the synthesis of non-proteinogenic amino acids, such as 4-oxopipecolic acid enantiomers . These amino acids have potential applications in the development of new antibiotics due to their unique structures that are not found in nature.
Organic Synthesis
In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. Its reactive ester and ketone groups make it a versatile reagent for forming carbon-carbon and carbon-nitrogen bonds, which are essential in constructing a wide variety of organic compounds .
Medicinal Chemistry
Researchers utilize this compound in medicinal chemistry for the design and creation of novel pharmaceuticals. Its structure allows for the introduction of pharmacophores, which are parts of a molecule responsible for its biological activity .
Peptide Coupling Reactions
The compound is employed in peptide coupling reactions where it can act as an amino-protecting group. This is crucial for synthesizing peptides with the correct sequence and structure, which is important in drug development and biochemical research .
Material Science
In material science, the compound’s derivatives can be used to modify the surface properties of materials. This can enhance the interaction with biological systems, making it valuable for biomedical applications such as tissue engineering .
Catalysis
Due to its structural features, this compound can be used to develop new catalysts for chemical reactions. Catalysts derived from this compound could improve reaction efficiency and selectivity, which is beneficial for industrial chemical processes .
Bioconjugation
This compound can be used for bioconjugation, which is the process of attaching two molecules together, typically a small molecule to a biomolecule. This is useful in creating targeted drug delivery systems and diagnostic tools .
Environmental Chemistry
Lastly, the compound finds application in environmental chemistry where it can be used to synthesize compounds that are involved in the detection and removal of pollutants. This is crucial for developing technologies to monitor and clean up environmental contaminants .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 3-oxopiperidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)10-9(15)7-6-8-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBLXHUPYRYFEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719861 |
Source


|
| Record name | 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245782-62-0 |
Source


|
| Record name | 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B596271.png)

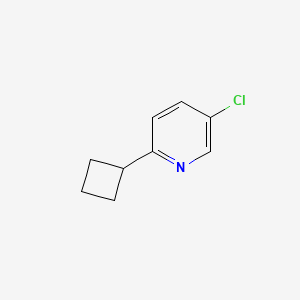

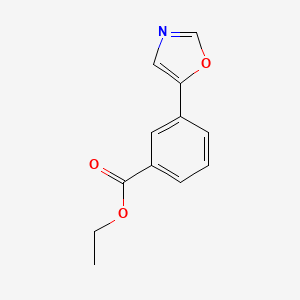
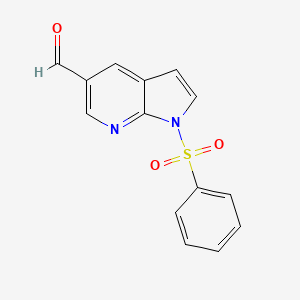

![2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B596283.png)
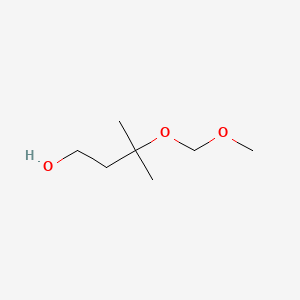


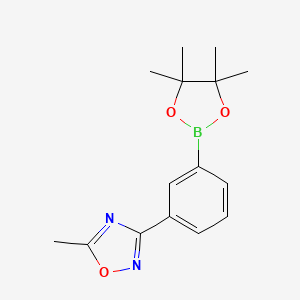
![2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B596290.png)
![(4aR,7aS)-hexahydrothieno[3,4-b][1,4]dioxine](/img/structure/B596292.png)